molecular formula C5H9ClN2 B177705 Pyrrolidine-2-carbonitrile hydrochloride CAS No. 1199773-80-2

Pyrrolidine-2-carbonitrile hydrochloride

Cat. No.: B177705
CAS No.: 1199773-80-2
M. Wt: 132.59 g/mol
InChI Key: QSJTUXCBPTVKQZ-UHFFFAOYSA-N
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Description

Pyrrolidine-2-carbonitrile hydrochloride: is a chemical compound that features a five-membered nitrogen-containing ring, known as a pyrrolidine ring, with a nitrile group attached to the second carbon atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of pyrrolidine-2-carbonitrile hydrochloride typically begins with L-proline.

    Step 1: L-proline reacts with chloroacetyl chloride in tetrahydrofuran to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

    Step 2: This intermediate is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

    Step 3: Finally, the compound is converted to this compound by adding hydrochloric acid.

Industrial Production Methods: An industrial method involves a continuous preparation process starting from L-proline. The process includes the formation of Boc-L-prolinamide, followed by dehydration with cyanuric chloride, deprotection, and salt formation with thionyl chloride, and finally, reaction with chloroacetyl chloride .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyrrolidine-2-carbonitrile hydrochloride can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.

    Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the nitrile group.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Pyrrolidine-2-carbonitrile hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology:

  • It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine:

Industry:

Comparison with Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Comparison:

This compound stands out due to its nitrile group, which offers unique reactivity and potential for further functionalization in synthetic chemistry.

Properties

IUPAC Name

pyrrolidine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJTUXCBPTVKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619044
Record name Pyrrolidine-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-80-2
Record name Pyrrolidine-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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